1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Functional Group Modifications: Introduction of the butyl group, hydroxyl group, and methoxyphenyl group through various substitution reactions.
Final Coupling Reaction: The carboxamide group is introduced in the final step through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Reagents like NaH or KOH in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoline ketone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Binding: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline-3-carboxamide: A simpler analog with similar structural features.
Uniqueness
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-13-23-17-8-6-5-7-16(17)19(24)18(21(23)26)20(25)22-14-9-11-15(27-2)12-10-14/h5-12,24H,3-4,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLROJPFIAYHZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.